![molecular formula C15H16ClF3N4O2S B2564284 3-cloro-2-metil-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)bencenosulfonamida CAS No. 2034382-02-8](/img/structure/B2564284.png)

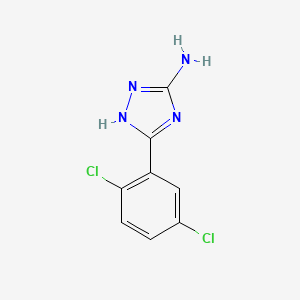

3-cloro-2-metil-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

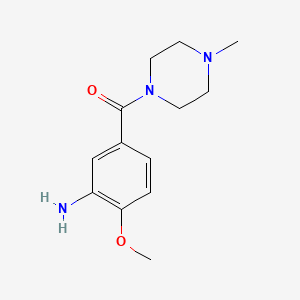

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClF3N4O2S and its molecular weight is 408.82. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

Los derivados de triazol, como el compuesto en cuestión, se han estudiado ampliamente por sus propiedades antifúngicas. Son un componente clave en medicamentos como el fluconazol y el voriconazol, que se utilizan para tratar infecciones fúngicas . La capacidad del anillo de triazol para inhibir la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas, lo convierte en un potente agente antifúngico.

Potencial anticancerígeno

La investigación ha indicado que los compuestos de triazol pueden exhibir actividades anticancerígenas. Pueden actuar en varias vías involucradas en la proliferación y supervivencia de las células cancerosas. Los mecanismos específicos por los cuales los derivados de triazol ejercen efectos anticancerígenos todavía están bajo investigación, pero pueden incluir la inhibición de enzimas como el citocromo P450 o la modulación de las vías de señalización .

Propiedades antibacterianas

Se sabe que la estructura central del triazol posee propiedades antibacterianas. Puede ser eficaz contra bacterias Gram-positivas y Gram-negativas, particularmente cepas multirresistentes. El desarrollo de nuevos agentes antibacterianos que incorporan la porción de triazol es un área activa de investigación, con el objetivo de combatir el creciente problema de la resistencia a los antibióticos .

Actividad antiviral

Los derivados de triazol han mostrado promesa como agentes antivirales. Pueden interferir con la replicación viral al dirigirse a enzimas o proteínas virales. La versatilidad del anillo de triazol permite la síntesis de compuestos que podrían tratar potencialmente una variedad de infecciones virales .

Efectos antiinflamatorios y analgésicos

El componente de triazol del compuesto puede contribuir a los efectos antiinflamatorios y analgésicos. Estas propiedades lo convierten en un candidato para el tratamiento de afecciones caracterizadas por inflamación y dolor. Los derivados de triazol pueden modular las vías inflamatorias y reducir la producción de citoquinas proinflamatorias .

Usos antidepresivos y ansiolíticos

Algunos derivados de triazol se encuentran en medicamentos antidepresivos y ansiolíticos. El anillo de triazol puede influir en los sistemas de neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de la depresión y la ansiedad. Los medicamentos como la trazodona y la nefazodona contienen una porción de triazol y se utilizan para tratar los trastornos del estado de ánimo .

Mecanismo De Acción

Target of Action

The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .

Mode of Action

The triazole ring and the trifluoromethyl group in the compound could potentially interact with various biological targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Derivatives of triazolo[4,3-a]pyridine have shown diverse biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence its metabolic stability .

Result of Action

Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in the compound allows it to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions often result in enzyme inhibition, which can modulate various biochemical pathways. The compound’s sulfonamide group also contributes to its binding affinity with proteins, enhancing its biochemical activity.

Cellular Effects

The effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of cholinesterase can affect neurotransmitter levels, impacting neuronal signaling. Additionally, the compound’s interaction with carbonic anhydrase can influence pH regulation within cells, affecting various metabolic processes .

Molecular Mechanism

At the molecular level, 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The triazole ring forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in decreased activity of enzymes such as carbonic anhydrase and cholinesterase, altering biochemical pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and alterations in cellular function. In vivo studies indicate that the compound’s effects can persist for extended periods, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, its interaction with carbonic anhydrase can impact bicarbonate levels, affecting cellular pH and metabolic processes .

Transport and Distribution

Within cells and tissues, 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfonamide group enhances its binding affinity with plasma proteins, facilitating its distribution in the bloodstream. Additionally, the compound can accumulate in specific tissues, depending on the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments such as the mitochondria or nucleus, where it exerts its biochemical effects. For instance, its interaction with carbonic anhydrase in the mitochondria can affect cellular respiration and energy production .

Propiedades

IUPAC Name |

3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGDRKWHLBWKBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)

![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)

![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)

![ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2564212.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2564219.png)

![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)

![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)